molecular formula C15H22N2O2 B15344113 1-(3-Carboxyphenyl)-3-n-butyl piperazine CAS No. 1131622-31-5

1-(3-Carboxyphenyl)-3-n-butyl piperazine

Cat. No.: B15344113
CAS No.: 1131622-31-5
M. Wt: 262.35 g/mol
InChI Key: VKKZHSVGCREHLQ-UHFFFAOYSA-N
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Description

1-(3-Carboxyphenyl)-3-n-butyl piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound features a carboxyphenyl group attached to the piperazine ring, along with a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Carboxyphenyl)-3-n-butyl piperazine typically involves the reaction of 3-carboxybenzyl chloride with n-butyl piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Carboxyphenyl)-3-n-butyl piperazine can undergo various chemical reactions, including:

    Oxidation: The carboxyphenyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the specific conditions and reagents used.

    Substitution: The piperazine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives or other substituted piperazines.

Scientific Research Applications

1-(3-Carboxyphenyl)-3-n-butyl piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(3-Carboxyphenyl)-3-n-butyl piperazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

    1-(3-Carboxyphenyl)-piperazine: Lacks the butyl chain, which may affect its solubility and reactivity.

    1-(4-Carboxyphenyl)-3-n-butyl piperazine: Similar structure but with the carboxy group in a different position, potentially altering its chemical properties.

    1-(3-Carboxyphenyl)-4-methyl piperazine: Contains a methyl group instead of a butyl chain, which can influence its biological activity and chemical behavior.

Uniqueness: 1-(3-Carboxyphenyl)-3-n-butyl piperazine is unique due to the presence of both the carboxyphenyl group and the butyl chain, which confer specific chemical and physical properties. These features make it a versatile compound for various applications, distinguishing it from other piperazine derivatives.

Properties

CAS No.

1131622-31-5

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

3-(3-butylpiperazin-1-yl)benzoic acid

InChI

InChI=1S/C15H22N2O2/c1-2-3-6-13-11-17(9-8-16-13)14-7-4-5-12(10-14)15(18)19/h4-5,7,10,13,16H,2-3,6,8-9,11H2,1H3,(H,18,19)

InChI Key

VKKZHSVGCREHLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CN(CCN1)C2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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